molecular formula C9H5BrN4 B2730543 5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile CAS No. 328281-85-2

5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile

Cat. No.: B2730543
CAS No.: 328281-85-2
M. Wt: 249.071
InChI Key: QELMUXYSPFQBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Bromophenyl)-1H-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of 3-bromobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis for larger-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification techniques would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-1H-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, boronic acids (for Suzuki-Miyaura), and stannanes (for Stille) in the presence of bases like potassium carbonate.

Major Products

    Substitution: Products with various substituents replacing the bromine atom.

    Coupling: Biaryl compounds or other extended aromatic systems.

Scientific Research Applications

5-(3-Bromophenyl)-1H-1,2,4-triazole-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential anticancer properties.

    Material Science: Used in the synthesis of advanced materials with specific electronic properties.

    Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile in biological systems involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, potentially inhibiting their function. The bromophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Bromophenyl)-1H-1,2,4-triazole-3-carbonitrile is unique due to the presence of both a nitrile group and a bromophenyl group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Biological Activity

5-(3-Bromophenyl)-1H-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a triazole ring substituted with a bromophenyl group and a nitrile group. The synthesis typically involves the cyclization of 3-bromobenzonitrile with hydrazine hydrate, followed by dehydration to form the triazole structure. This method allows for controlled reaction conditions that optimize yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Protein Interactions : The triazole ring can form hydrogen bonds and π-π interactions with proteins, potentially inhibiting their function. The bromophenyl group enhances the compound's hydrophobic interactions, increasing binding affinity to protein targets .
  • Anticancer Activity : Preliminary studies suggest that this compound exhibits significant anticancer properties. For instance, it has been tested against HepG2 liver cancer cell lines, showing varying degrees of cytotoxicity depending on structural modifications .

Anticancer Studies

A notable study evaluated the anticancer effects of various triazole derivatives against HepG2 cells using the MTT assay. The results indicated that compounds with electron-donating groups exhibited enhanced anti-proliferative activity. The order of potency was as follows:

CompoundIC50 (µg/mL)
6d13.004
6b15.000
6f20.500
6a25.000
6e28.399

The most potent compound (6d) contained two electron-donating methyl groups, while compound (6e), featuring an electron-withdrawing bromo group, demonstrated the least activity .

Structure–Activity Relationship (SAR)

The SAR analysis revealed that modifications on the aryl rings significantly influence biological activity. Electron-donating substituents at specific positions on the phenyl ring enhance anticancer efficacy, while electron-withdrawing groups tend to reduce it .

Other Biological Activities

In addition to anticancer properties, this compound has been explored for:

  • Antimicrobial Activity : Similar triazole compounds have shown effectiveness against various pathogens. For example, related compounds demonstrated significant inhibitory effects against plant pathogens such as Fusarium and Xanthomonas species .
  • Enzyme Inhibition : Some studies indicate potential for inhibiting metallo-β-lactamases (MBLs), which are critical in antibiotic resistance mechanisms. The interaction of triazoles with zinc ions in MBLs is a focal point for developing new antibacterial agents .

Case Study 1: Anticancer Activity in HepG2 Cells

In a study assessing the cytotoxic effects of several triazole derivatives on HepG2 cells, researchers found that structural variations significantly impacted cell viability. The study utilized concentrations ranging from 3.25 µg/mL to 200 µg/mL and monitored cell proliferation over 48 hours.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related triazole compounds against Xanthomonas oryzae. Results indicated a strong correlation between chemical structure and antimicrobial potency, emphasizing the role of functional groups in enhancing bioactivity.

Properties

IUPAC Name

5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN4/c10-7-3-1-2-6(4-7)9-12-8(5-11)13-14-9/h1-4H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELMUXYSPFQBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=NN2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.